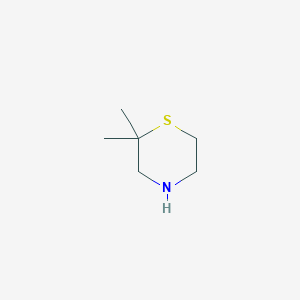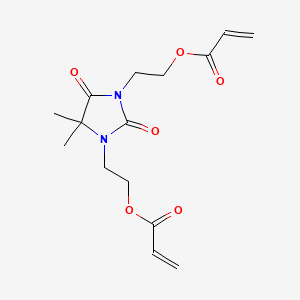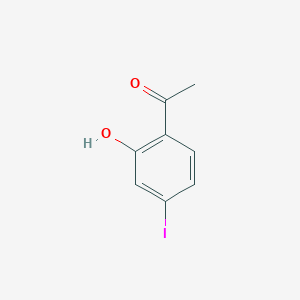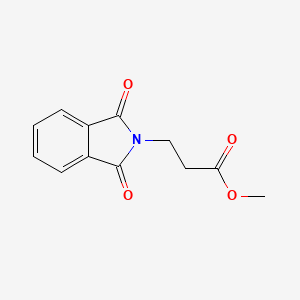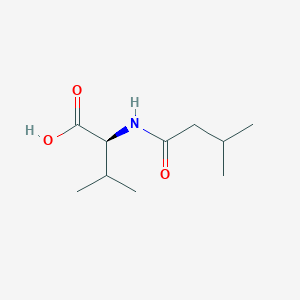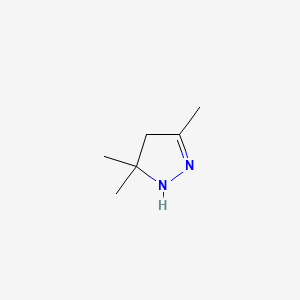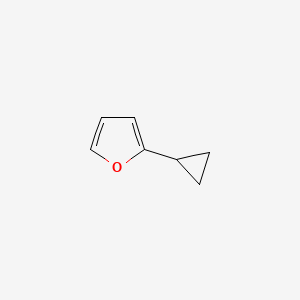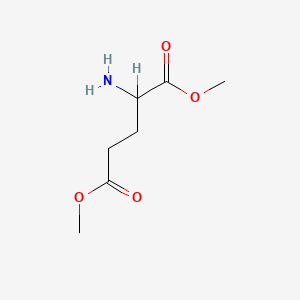
Dimethyl DL-glutamate
Übersicht
Beschreibung
Dimethyl-DL-Glutamat (Hydrochlorid) ist ein zellgängiges Derivat der Glutaminsäure, einer Aminosäure, die zahlreiche metabolische Rollen spielt. Diese Verbindung ist bekannt für ihre Fähigkeit, die Insulinsekretion als Reaktion auf Glukose in isolierten Inselzellen und Tiermodellen des Diabetes zu verstärken . Es wird auch in Studien zur Glutamatwirkung in β-Zellen verwendet .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Dimethyl-DL-Glutamat (Hydrochlorid) kann durch einen zweistufigen Prozess synthetisiert werden:
Stufe 1: Methanol reagiert bei 0 °C 0,5 Stunden lang mit Thionylchlorid.
Industrielle Produktionsmethoden
Die industrielle Produktion von Dimethyl-DL-Glutamat (Hydrochlorid) umfasst ähnliche Syntheserouten, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird typischerweise unter inerten Gasbedingungen gelagert, um einen Abbau zu verhindern .
Chemische Reaktionsanalyse
Arten von Reaktionen
Dimethyl-DL-Glutamat (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Verbindung kann zu den entsprechenden Alkoholen reduziert werden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen und verschiedene substituierte Produkte bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Amine und Alkohole werden üblicherweise in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte Glutamatderivate, die unterschiedliche biologische und chemische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Dimethyl-DL-Glutamat (Hydrochlorid) hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Studien zur Glutamatwirkung in β-Zellen und seine Rolle bei der Insulinsekretion.
Medizin: Forschung zur Diabetesbehandlung, insbesondere zur Steigerung der Insulinsekretion als Reaktion auf Glukose.
Industrie: Verwendung in der Produktion von Pharmazeutika und als biochemisches Reagenz
Wirkmechanismus
Dimethyl-DL-Glutamat (Hydrochlorid) steigert die Insulinsekretion durch Einwirkung auf β-Zellen. Es verstärkt das insulinotrope Potenzial von Glyburid und Glucagon-like Peptide 1. Die Verbindung ist zytotoxisch für myeloide Zellen und wirkt als Antagonist der Glutamat-vermittelten Neurosignalgebung .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl DL-Glutamate (hydrochloride) can be synthesized through a two-stage process:
Stage 1: Methanol reacts with thionyl chloride at 0°C for 0.5 hours.
Industrial Production Methods
The industrial production of this compound (hydrochloride) involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically stored under inert gas conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl DL-Glutamate (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted glutamate derivatives, which have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Dimethyl DL-Glutamate (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studies of glutamate action in β-cells and its role in insulin release.
Medicine: Research on diabetes treatment, particularly in enhancing insulin release in response to glucose.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent
Wirkmechanismus
Dimethyl DL-Glutamate (hydrochloride) enhances insulin release by acting on β-cells. It potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1. The compound is cytotoxic to myeloid cells and acts as an antagonist of glutamate-mediated neurosignaling .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Dimethyl-L-Glutamat (Hydrochlorid)
- Glutaminsäure-Dimethylester
- Dimethyl-2-aminopentandioat
Einzigartigkeit
Dimethyl-DL-Glutamat (Hydrochlorid) ist aufgrund seiner zellgängigen Natur einzigartig, die es ihm ermöglicht, die Insulinsekretion als Reaktion auf Glukose effektiver zu steigern als andere ähnliche Verbindungen .
Eigenschaften
IUPAC Name |
dimethyl 2-aminopentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJSPQZHMWGIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40149-68-6 | |
| Record name | 1,5-Dimethyl glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40149-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl DL-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040149686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYL DL-GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y82B5JJE37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


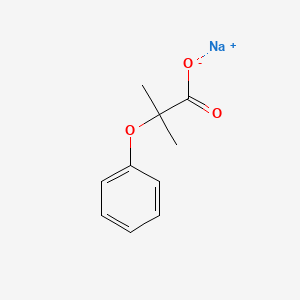
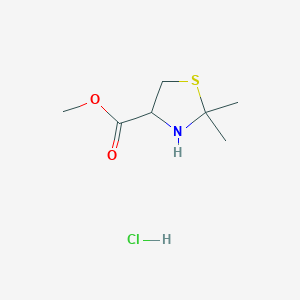
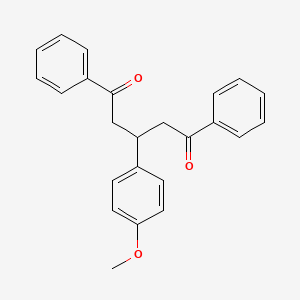
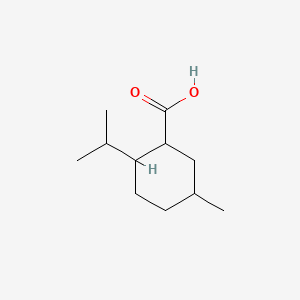
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate](/img/structure/B3052227.png)

